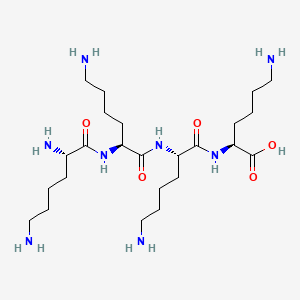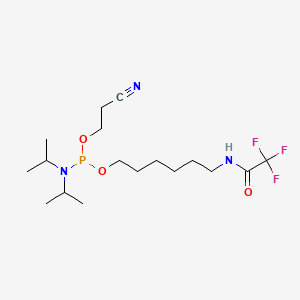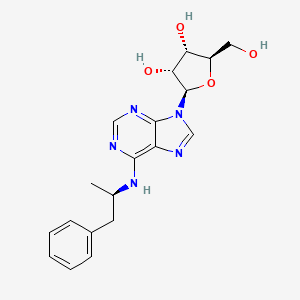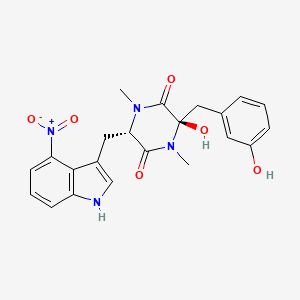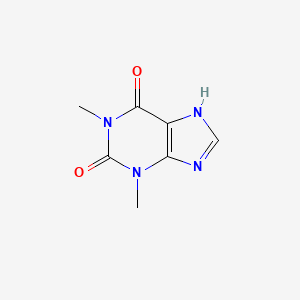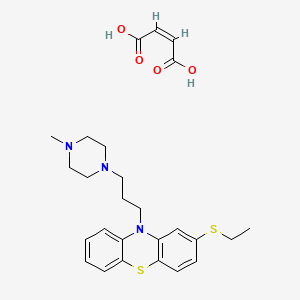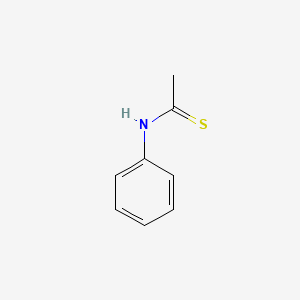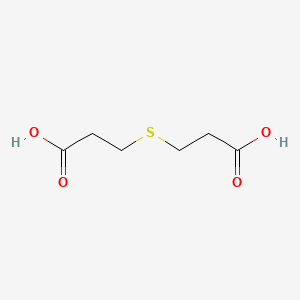![molecular formula C20H28N6O10 B1681369 (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 54974-54-8](/img/structure/B1681369.png)
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thyrotropin-releasing hormone tartrate is a compound derived from thyrotropin-releasing hormone, a tripeptide hormone primarily involved in regulating pituitary function. Thyrotropin-releasing hormone plays a crucial role in maintaining thyroid hormone homeostasis by regulating the secretion of thyroid-stimulating hormone. Thyrotropin-releasing hormone tartrate is used in various scientific and medical applications due to its ability to modulate neuroendocrine functions .
Preparation Methods
Thyrotropin-releasing hormone tartrate can be synthesized through a series of chemical reactions involving the coupling of specific amino acids. One method involves reacting Z-pyroglutamyl-L-histidyl-L-prolinamide with tartaric acid to form thyrotropin-releasing hormone tartrate. The reaction conditions typically involve the use of protecting groups and coupling reagents to ensure the correct formation of peptide bonds . Industrial production methods may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis, to produce thyrotropin-releasing hormone tartrate in bulk quantities .
Chemical Reactions Analysis
Thyrotropin-releasing hormone tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thyrotropin-releasing hormone tartrate may result in the formation of oxidized peptide derivatives .
Scientific Research Applications
Thyrotropin-releasing hormone tartrate has numerous scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and modification. In biology, it is used to investigate the regulation of thyroid hormone secretion and its effects on various physiological processes. In medicine, thyrotropin-releasing hormone tartrate is explored for its potential therapeutic applications in treating neurodegenerative diseases, mood disorders, and respiratory conditions . Additionally, it is used in industry for the development of pharmaceutical formulations and as a research tool in drug discovery .
Mechanism of Action
Thyrotropin-releasing hormone tartrate exerts its effects by binding to thyrotropin-releasing hormone receptors, which are G protein-coupled receptors located in the anterior pituitary and other tissues. Upon binding, thyrotropin-releasing hormone activates intracellular signaling pathways, leading to the release of thyroid-stimulating hormone and prolactin. These hormones then act on the thyroid gland to regulate the synthesis and release of thyroid hormones, which are essential for maintaining metabolic rate, energy homeostasis, and thermogenesis .
Comparison with Similar Compounds
Thyrotropin-releasing hormone tartrate can be compared with other similar compounds, such as thyrotropin-releasing hormone analogs and other peptide hormones. Thyrotropin-releasing hormone analogs, like taltirelin, have been developed to enhance the stability and bioavailability of thyrotropin-releasing hormone. These analogs may have different pharmacokinetic properties and therapeutic potentials compared to thyrotropin-releasing hormone tartrate . Other peptide hormones, such as gonadotropin-releasing hormone and corticotropin-releasing hormone, also regulate endocrine functions but target different receptors and pathways .
Properties
CAS No. |
54974-54-8 |
|---|---|
Molecular Formula |
C20H28N6O10 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C16H22N6O4.C4H6O6/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;5-1(3(7)8)2(6)4(9)10/h7-12H,1-6H2,(H2,17,24)(H,20,23)(H,21,25);1-2,5-6H,(H,7,8)(H,9,10)/t9?,10-,11-,12-;1-,2-/m01/s1 |
InChI Key |
KPUAAIHTPMAPLR-GJAJEHNISA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2C=NC=N2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2C=NC=N2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2C=NC=N2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
24305-27-9 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TRH tartrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


